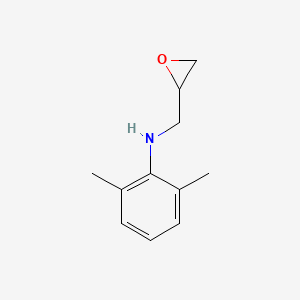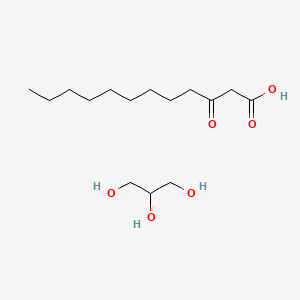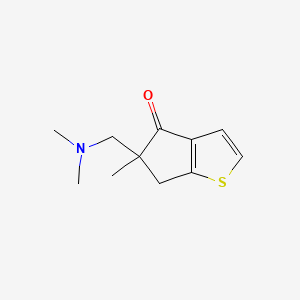
5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one is a heterocyclic compound containing a thiophene ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a cyclopentanone derivative under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Cyclopentathiophene: A compound with a similar fused ring structure but without the dimethylaminomethyl group.
Dimethylaminomethylthiophene: A compound with a similar substituent but lacking the fused cyclopentane ring.
Uniqueness
5-(dimethylaminomethyl)-5-methyl-6H-cyclopenta[b]thiophen-4-one is unique due to its fused ring structure and the presence of the dimethylaminomethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93480-76-3 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-5-methyl-6H-cyclopenta[b]thiophen-4-one |
InChI |
InChI=1S/C11H15NOS/c1-11(7-12(2)3)6-9-8(10(11)13)4-5-14-9/h4-5H,6-7H2,1-3H3 |
Clé InChI |
WBSYDCDKHPIOFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1=O)C=CS2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


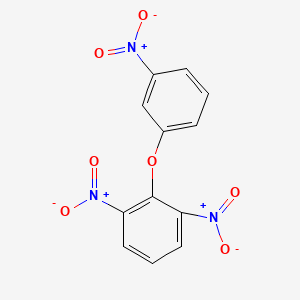
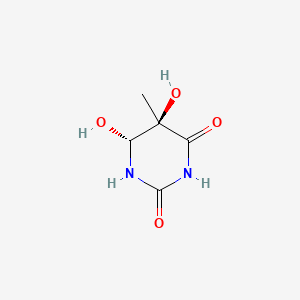
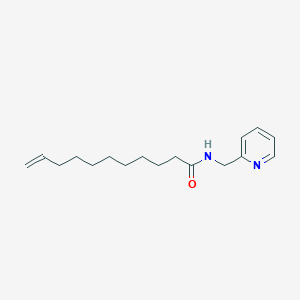
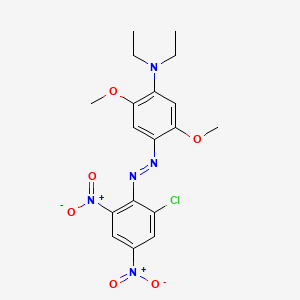
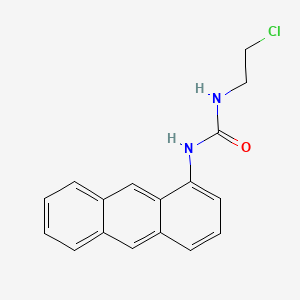
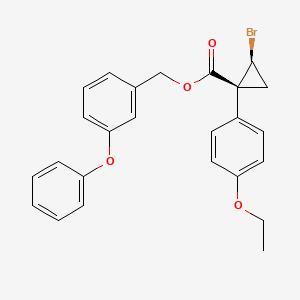
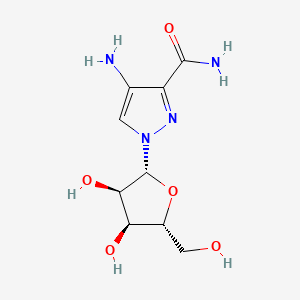
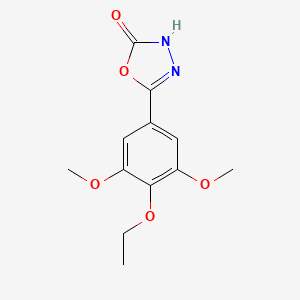
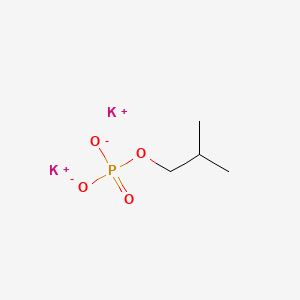

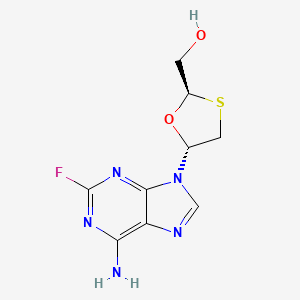
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)
